4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one
Description
Chemical Structure and Properties The compound 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one (IUPAC name: 2-(3-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one) is a heterocyclic molecule combining a phthalazinone core with a 1,2,4-oxadiazole moiety. Key structural features include:
Properties
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-8-7-9-16(14-15)28-24(29)18-11-4-3-10-17(18)21(26-28)23-25-22(27-31-23)19-12-5-6-13-20(19)30-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPRISRENZPMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the phthalazinone moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The structure of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one suggests potential activity against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.
- Case Study : A derivative of oxadiazole was shown to selectively induce cytotoxicity in melanoma cells while sparing normal cells. This selective action highlights the therapeutic potential of similar compounds in targeting resistant cancer types .
Antimicrobial Properties
Several oxadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The incorporation of methoxy and phenyl groups in the structure may enhance the compound's interaction with microbial targets.
- Research Insight : In vitro studies have revealed that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility as potential antimicrobial agents .
Anti-inflammatory Effects
The compound’s structure may also confer anti-inflammatory properties. Compounds with similar frameworks have been reported to reduce inflammation markers in various models.
- Experimental Evidence : Studies have shown that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing with appropriate catalysts : This method optimizes yield and purity.
- Use of solvents : Solvent choice can significantly impact the reaction efficiency and product quality.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The oxadiazole ring and phthalazinone core are crucial for its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of microbial cell walls, and modulation of signaling pathways in cells.
Comparison with Similar Compounds
Physicochemical Properties
- Hydrogen bond acceptors: 6 (due to oxadiazole, phthalazinone, and methoxy groups).
- Hydrogen bond donors: 0 (non-acidic protons).
- Lipophilicity : Moderate, influenced by methoxy and methyl substituents.
A comparative analysis with structurally analogous compounds reveals critical differences in substituents, biological activity, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Methoxy vs. Bromo: The target compound’s 2-methoxyphenyl group on the oxadiazole provides electron-donating effects, contrasting with bromine’s electron-withdrawing nature in CAS 1291862-31-1. This difference influences reactivity and binding to biological targets . Trimethoxy vs.
For example, compounds with methylsulfanyl groups (CAS 1291834-70-2) may target sulfur-binding enzymes , whereas brominated derivatives (CAS 1291862-31-1) could act via halogen bonding in antimicrobial contexts .
Synthetic Routes :
- The target compound likely follows a synthesis pathway analogous to ’s Procedure G, involving condensation of amidoximes with activated carbonyls. Yields for similar compounds range from 30–72%, with purity >98% .
Supplier Availability: The target compound is marketed by ChemDiv as a screening agent, while analogs like CAS 1207014-04-7 are available from multiple suppliers (e.g., Advanced Technology & Industrial Co.), reflecting their broader research applicability .
Biological Activity
The compound 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 253.26 g/mol. The structure features an oxadiazole ring linked to a phthalazinone derivative, which is significant for its bioisosteric properties that enhance biological activity.
Anticancer Properties
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. A study reported that modifications to oxadiazole derivatives led to improved antiproliferative activities against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.92 |
| Compound B | CaCo-2 | 1.50 |
| Target Compound | Various | TBD |
The proposed mechanisms for the anticancer activity of 1,2,4-oxadiazole derivatives include:
- Inhibition of Enzymes : Many oxadiazole compounds act as inhibitors for key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
- Induction of Apoptosis : These compounds have been shown to trigger apoptotic pathways in cancer cells through various signaling cascades .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. A review highlighted their effectiveness against various bacterial strains including resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| Target Compound | Various | TBD |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to This compound :
- Novel Drug Development : Research has indicated that modifications to the oxadiazole structure can lead to enhanced bioactivity and selectivity against specific cancer types while minimizing toxicity to normal cells .
- Structure-Activity Relationship (SAR) : Studies have explored how alterations in substituents on the oxadiazole ring affect biological activity. The presence of methoxy and methyl groups has been linked to increased potency against certain cancer cell lines .
- Synergistic Effects : Combinations of oxadiazole derivatives with other therapeutic agents have shown synergistic effects in enhancing anticancer efficacy and overcoming drug resistance in various models .
Q & A
Basic: What are the optimal synthetic routes to improve the yield of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Oxadiazole ring formation : Use acetic anhydride or phosphorous oxychloride as dehydrating agents under reflux (90–110°C) .
- Phthalazinone core assembly : Employ coupling reactions with controlled pH (6.5–7.5) to stabilize intermediates .
- Solvent selection : Dichloromethane or ethanol enhances solubility during cyclization .
Yield optimization strategies: - Use catalytic Lewis acids (e.g., ZnCl₂) for electrophilic substitutions.
- Monitor reaction progress via TLC or HPLC to terminate steps at maximal intermediate conversion .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and computational methods:
- NMR : Analyze aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, methylphenyl protons at δ 2.3–2.5 ppm) .
- Mass spectrometry : Confirm molecular weight (410.433 g/mol) via ESI-MS or MALDI-TOF .
- X-ray crystallography : Resolve crystal packing using single-crystal data (e.g., C24H18N4O3 unit cell parameters) .
- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes .
Advanced: What experimental approaches resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Address discrepancies via:
- Dose-response profiling : Test across a wide concentration range (nM to μM) in cell-based assays (e.g., MTT for cytotoxicity) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm enzyme/receptor interactions (e.g., kinases linked to anticancer activity) .
- Metabolic stability assays : Evaluate hepatic microsome stability to rule out false negatives from rapid degradation .
Advanced: How can solubility limitations of this compound be mitigated in biological assays?
Methodological Answer:
Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins or liposomes to enhance aqueous dispersion .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the oxadiazole or phthalazinone moieties .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and improved bioavailability .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) and UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .
- Melting point : Compare observed mp (e.g., 210–215°C) with literature to detect impurities .
Advanced: How can pharmacokinetic properties (e.g., half-life, bioavailability) be systematically studied?
Methodological Answer:
- In vitro ADME :
- Plasma protein binding: Equilibrium dialysis with human serum albumin .
- CYP450 inhibition: Screen using fluorogenic substrates in liver microsomes .
- In vivo PK : Administer IV/PO doses in rodent models; quantify plasma levels via LC-MS/MS .
Advanced: What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer:
- pH optimization : Store in buffered solutions (pH 7.4) to prevent hydrolysis of the oxadiazole ring .
- Light-sensitive handling : Use amber vials to avoid photodegradation of the methoxyphenyl group .
- Lyophilization : Convert to a stable powder form for long-term storage at −80°C .
Basic: How can derivatives be synthesized to explore structure-activity relationships (SAR)?
Methodological Answer:
- Substituent variation : Replace 3-methylphenyl with halogenated or electron-withdrawing groups (e.g., 4-fluorophenyl) via Suzuki-Miyaura coupling .
- Oxadiazole modification : Introduce thioether or amino groups at position 5 using H₂S or NH₃ gas .
- Pharmacophore hybridization : Fuse with triazole or quinazolinone scaffolds to assess synergistic effects .
Advanced: How can target selectivity be improved to minimize off-target effects?
Methodological Answer:
- Molecular docking : Screen against homology models of related enzymes (e.g., PARP vs. PIM kinases) .
- Alanine scanning mutagenesis : Identify critical binding residues in the target protein .
- Fragment-based design : Optimize substituent bulkiness (e.g., 2-methoxyphenyl vs. 3,5-dimethoxyphenyl) to sterically block non-target interactions .
Basic: What validated protocols exist for quantifying this compound in biological matrices?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
